molecular formula C17H12N2O2 B14646490 2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 52765-23-8

2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14646490
CAS No.: 52765-23-8
M. Wt: 276.29 g/mol
InChI Key: QXMAKKAGIAXRNQ-UHFFFAOYSA-N
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Description

Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety linked to an isoindole-dione structure, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of indole derivatives with isoindole-dione precursors. One common method involves the reaction of indole-2-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and enzymes involved in cell signaling pathways . This binding can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole and isoindole-dione structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

52765-23-8

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-(1H-indol-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O2/c20-16-13-6-2-3-7-14(13)17(21)19(16)10-12-9-11-5-1-4-8-15(11)18-12/h1-9,18H,10H2

InChI Key

QXMAKKAGIAXRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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